molecular formula C10H8OS B8703318 2-Methylbenzo[b]thiophene-5-carbaldehyde

2-Methylbenzo[b]thiophene-5-carbaldehyde

Cat. No. B8703318
M. Wt: 176.24 g/mol
InChI Key: GVDSRENOWDBWIJ-UHFFFAOYSA-N
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Patent
US05922721

Procedure details

A catalytic amount of p-toluenesulfonic acid is added to a solution of 1.5 g of 2-methyl-5-(1,3-dioxoran-2-yl)benzo[b]thiophene in 20 ml of acetone at room temperature, at which temperature the resulting mixture is stirred for 30 minutes. After the reaction, the solvent is removed from the reaction mixture by distillation under reduced pressure. The residue obtained are added 20 ml of water and 20 ml of ethyl acetate, after which the resulting organic layer is separated, washed successively with water and a saturated saline solution and then dried over anhydrous magnesium sulfate. The solvent is thereafter removed from the thus dried layer by distillation under reduced pressure, to obtain 1.15 g of colorless, solid 2-methylbenzo[b]-thiophene-5-carbaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-5-(1,3-dioxoran-2-yl)benzo[b]thiophene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](O)(=O)=O)=[CH:3][CH:2]=1.O.C(OCC)(=[O:15])C.[CH3:19][C:20]([CH3:22])=O>>[CH3:22][C:20]1[S:7][C:4]2[CH:3]=[CH:2][C:1]([CH:11]=[O:15])=[CH:6][C:5]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2-methyl-5-(1,3-dioxoran-2-yl)benzo[b]thiophene
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the reaction mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after which the resulting organic layer is separated
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is thereafter removed from the thus dried layer by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC2=C(S1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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